molecular formula C20H18ClN5O2 B2853852 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1286727-57-8

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2853852
CAS No.: 1286727-57-8
M. Wt: 395.85
InChI Key: SIWQWCOXGILKSF-UHFFFAOYSA-N
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Description

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step reactions. One common method includes the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This transition-metal-free procedure is highly efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization .

Chemical Reactions Analysis

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodine or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.

Common reagents used in these reactions include iodine, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit the PCAF bromodomain, which plays a role in the regulation of gene expression and cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide include:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory effects on certain enzymes, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-9-14(21)5-8-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWQWCOXGILKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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